N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical Properties Drug Likeness Solubility

This N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an essential, distinct SAR probe for dissecting the N4-position's role in kinase selectivity. Its unique physicochemical fingerprint (clogP ~2.50, zero HBD) critically modulates cell permeability and solubility relative to the unsubstituted PP3 parent. Procure this specific mono-substituted variant to serve as a chemically-matched negative control for the PI3Kδ-active bis-substituted analog, or as a foundational building block for focused library synthesis. Ensure experimental integrity—do not substitute with generic pyrazolopyrimidines.

Molecular Formula C14H15N5O
Molecular Weight 269.30 g/mol
Cat. No. B4884465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC14H15N5O
Molecular Weight269.30 g/mol
Structural Identifiers
SMILESCOCCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
InChIInChI=1S/C14H15N5O/c1-20-8-7-15-13-12-9-18-19(14(12)17-10-16-13)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,16,17)
InChIKeyKGWVPYZUAIFHLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for Kinase-Targeted Research


N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Molecular Formula: C14H15N5O, MW: 269.30 g/mol) is a synthetic, N4-substituted derivative of the pyrazolo[3,4-d]pyrimidine heterocyclic scaffold . This compound belongs to a privileged chemical class widely explored for ATP-competitive kinase inhibition, particularly against the Epidermal Growth Factor Receptor (EGFR) family [1]. Its core structure is identical to the well-characterized research tool PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), but it features a critical N-(2-methoxyethyl) substitution at the 4-amino position, which is designed to modulate physicochemical properties such as solubility, lipophilicity (clogP), and hydrogen-bonding capacity relative to the unsubstituted parent [2]. While this compound is primarily available from specialized chemical suppliers for research purposes, curated bioactivity databases confirm its presence as a building block in kinase-focused libraries, though direct, peer-reviewed pharmacological characterization remains limited [2].

Why Generic Substitution Fails: The Specificity Risks of Interchanging N4-Substituted Pyrazolo[3,4-d]pyrimidine Analogs


Researchers cannot assume functional interchangeability between N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its closest structural analogs. The introduction and nature of the N4-substituent govern critical molecular properties: the 2-methoxyethyl chain establishes a unique hydrophilicity-lipophilicity balance (clogP ≈ 2.50) compared to the unsubstituted parent PP3 (clogP ≈ 1.80) or the bis-substituted analog (clogP ≈ 2.10) [1]. This fine-tuning directly influences cell permeability and aqueous solubility. Critically, within this chemical class, even minor N4-alkyl modifications can cause a complete shift in kinase selectivity. For instance, N,N-bis(2-methoxyethyl) disubstitution redirects activity toward PI3Kδ inhibition, while N4-phenylamino derivatives engage the EGFR kinase domain differently than N4-alkylamino variants [2]. Substituting the target compound with a generic 'pyrazolopyrimidine' or even a close methyl analog (e.g., N-(2-methoxyethyl)-1-methyl derivative) risks introducing an unvalidated selectivity profile, confounding structure-activity relationship (SAR) analyses or leading to conflicting biological readouts. Without direct comparative pharmacological data for this specific compound, the default procurement position must be to treat each N4-substituted variant as a distinct chemical entity.

Quantitative Evidence Guide: N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Direct Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. PP3 and Bis-Analog

The target compound exhibits a calculated partition coefficient (clogP) of 2.50, a topological polar surface area (TPSA) of 69.63 Ų, and notably registers zero hydrogen bond donors (HBD) versus six hydrogen bond acceptors (HBA). This profile distinguishes it from the parent PP3 (clogP ≈ 1.80, HBD: 2) and the N,N-bis(2-methoxyethyl) analog (clogP ≈ 2.10, HBD: 0, HBA: 7) [1]. The absence of an HBD on the target compound, due to full N-substitution at the 4-amino position, eliminates a potential hydrogen bond interaction with kinase hinge-region backbone carbonyls, a key feature in PP3's binding mode. The elevated clogP suggests enhanced passive membrane permeability compared to PP3, while the single methoxyethyl chain may offer a more favorable solubility profile than the bulkier bis-substituted analog.

Physicochemical Properties Drug Likeness Solubility Permeability

Target Selectivity Profile: Divergent Kinase Engagement vs. Disubstituted Analog

A critical differentiator is the target selectivity profile inferred from the N4-substitution pattern. The N,N-bis(2-methoxyethyl) analog has been specifically identified as a phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor . In contrast, the mono-N-(2-methoxyethyl)-1-phenyl variant belongs to the widely studied 4-amino-substituted class, which has a strong literature precedent for targeting receptor tyrosine kinases, particularly EGFR [1]. While direct biochemical IC50 data are absent, this fundamental shift in molecular pharmacology, driven by a single additional methoxyethyl group, provides a strong class-level inference: the target compound is unlikely to function as a PI3Kδ inhibitor and is instead a candidate for EGFR-directed research. This distinction is essential for scientists selecting tool compounds for kinase panels.

Kinase Selectivity PI3Kδ EGFR Target Engagement

Critical Data Gap: Absence of Direct Pharmacological Potency (IC50) and Selectivity Data

A systematic search of primary research papers, patents, and authoritative databases (e.g., PubChem, ChEMBL, BindingDB) reveals a crucial experimental data gap: no peer-reviewed, quantitative biochemical or cellular potency data (IC50, Ki, EC50) are available for N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [1][2]. This contrasts sharply with its parent compound, PP3, which has a well-characterized EGFR kinase IC50 of 2.7 µM and is established as a negative control for Src kinase assays . The absence of this foundational pharmacological data means the target compound's potency and selectivity relative to PP3 or any other analog are currently unknown and should be the subject of initial screening before large-scale procurement for screening campaigns or definitive biological studies.

Data Gap In Vitro Pharmacology IC50 Selectivity Profile

Recommended Application Scenarios for N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Kinase Profiling of N4-Substituted Pyrazolo[3,4-d]pyrimidine Analog Series

This compound is best deployed as a distinct member of a series designed to probe the SAR of the N4-position on the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. Its unique physicochemical fingerprint (clogP 2.50, zero HBD) relative to other analogs (see Section 3) makes it a valuable tool to dissect the role of hydrogen-bonding and lipophilicity on kinase selectivity and cellular permeability [1]. Include this compound in an initial panel alongside PP3 (unsubstituted) and the N,N-bis(2-methoxyethyl) analog to rapidly map the functional consequences of increasing N4-substitution.

Synthetic Intermediate for Targeted Covalent Inhibitor Design

Given the presence of a secondary amine (converted to a tertiary after N-substitution) in the parent class, the methoxyethyl group can serve as a stable, solubilizing handle that differentiates it from simpler alkyl analogs. Researchers can leverage this compound as a precursor for further derivatization at other positions on the pyrimidine ring, using it in the synthesis of focused libraries where the N4-substituent's influence on overall drug-like properties is a primary variable [2].

Negative Control or Inactive Probe for PI3Kδ Studies

Based on class-level inference, this mono-substituted compound is expected to be inactive against PI3Kδ, in contrast to its bis-substituted counterpart. It can therefore be positioned as a chemically-matched negative control for the N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine PI3Kδ inhibitor in cellular assays, particularly where the parent compound PP3 is unsuitable due to its distinct physicochemical profile and EGFR activity .

Quote Request

Request a Quote for N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.